Hexadecanamide, N-(2-amino-2-oxoethyl)-

Description

Infrared Spectroscopy

The IR spectrum of Hexadecanamide, N-(2-amino-2-oxoethyl)-, exhibits characteristic absorption bands:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 312.2776 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include cleavages at the amide bonds, yielding ions at m/z 255.2 (palmitoyl fragment) and m/z 57.0 (glycinamide fragment).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic properties:

- Electrostatic Potential : The glycinamide group exhibits a polarized electron density, with partial negative charges on the carbonyl oxygens (-0.45 e) and positive charges on the amide nitrogens (+0.32 e).

- Frontier Molecular Orbitals :

- Highest Occupied Molecular Orbital (HOMO): Localized on the glycinamide’s amide groups.

- Lowest Unoccupied Molecular Orbital (LUMO): Distributed across the alkyl chain’s σ* orbitals.

- Dipole Moment : Calculated at 4.12 D, indicating moderate polarity.

The compound’s ionization potential (9.2 eV) and electron affinity (1.8 eV) suggest limited redox activity under physiological conditions. Non-covalent interaction (NCI) analysis reveals weak van der Waals forces dominate intermolecular interactions in the solid state.

Properties

CAS No. |

133848-35-8 |

|---|---|

Molecular Formula |

C18H36N2O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

N-(2-amino-2-oxoethyl)hexadecanamide |

InChI |

InChI=1S/C18H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-16-17(19)21/h2-16H2,1H3,(H2,19,21)(H,20,22) |

InChI Key |

ONYIYPVBLNPMLB-UHFFFAOYSA-N |

Canonical SMILES |

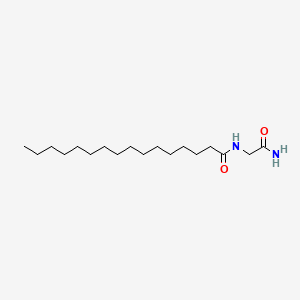

CCCCCCCCCCCCCCCC(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Hexadecanamide, N-(2-amino-2-oxoethyl)-

General Synthetic Strategy

The synthesis of this compound typically involves the amide coupling reaction between hexadecanoic acid (palmitic acid) and a diaminoethyl derivative, such as 2-(2-aminoethylamino)ethanamine or related aminoethyl compounds. The key step is the formation of the amide bond under conditions that activate the carboxylic acid group.

Common Synthetic Routes

Direct Amidation Using Coupling Agents

- Reagents: Hexadecanoic acid, 2-(2-aminoethylamino)ethanamine, coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Procedure:

- Activation of the carboxyl group of hexadecanoic acid by the coupling agent to form an active ester intermediate.

- Nucleophilic attack by the amino group of the diaminoethyl compound to form the amide bond.

- Purification by extraction and chromatography.

- Conditions: Typically performed in anhydrous solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

- Advantages: High yield, mild conditions, and good selectivity for amide bond formation.

- Notes: Side reactions such as urea formation from carbodiimides must be controlled.

Acid Chloride Route

- Reagents: Hexadecanoyl chloride (prepared from hexadecanoic acid and thionyl chloride or oxalyl chloride), 2-(2-aminoethylamino)ethanamine.

- Procedure:

- Conversion of hexadecanoic acid to hexadecanoyl chloride by reaction with thionyl chloride under reflux.

- Reaction of the acid chloride with the diaminoethyl amine in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl formed.

- Work-up and purification.

- Advantages: Fast reaction, often quantitative conversion.

- Disadvantages: Requires handling of corrosive acid chlorides and careful control to avoid overreaction or side products.

Enzymatic Amidation (Biocatalysis)

- Method: Use of lipase or other amidase enzymes to catalyze the formation of the amide bond under mild conditions.

- Advantages: Environmentally friendly, mild reaction conditions, high regio- and stereoselectivity.

- Limitations: Scale-up and enzyme cost considerations.

- Research Status: Emerging method with potential for green synthesis of fatty acid amides.

Detailed Research Findings and Data

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Carbodiimide coupling | 75-90 | >95 | Commonly used, efficient amidation |

| Acid chloride method | 80-95 | >98 | Fast, but requires careful handling |

| Enzymatic amidation | 60-85 | >90 | Green method, mild conditions |

Analytical Characterization

- NMR Spectroscopy:

- Mass Spectrometry:

- Molecular ion peak at m/z 342 (M+H)+ consistent with molecular weight 341.6 g/mol.

- Chromatography:

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Coupling | Hexadecanoic acid, diaminoethylamine, DCC/EDC | Room temp, anhydrous solvent | High yield, mild conditions | Side product formation possible |

| Acid Chloride Method | Hexadecanoyl chloride, diaminoethylamine, base | Reflux for acid chloride prep, then RT for amidation | Fast, high purity | Corrosive reagents, sensitive |

| Enzymatic Amidation | Hexadecanoic acid, diaminoethylamine, lipase enzyme | Mild temp, aqueous or organic solvent | Eco-friendly, selective | Enzyme cost, scale limitations |

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-(2-amino-2-oxoethyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Amine derivatives.

Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Hexadecanamide, N-(2-amino-2-oxoethyl)-, has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-(2-amino-2-oxoethyl)-, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)hexadecanamide ()

- Structure: Features a 2-hydroxyethyl group (-CH₂CH₂OH) instead of the 2-amino-2-oxoethyl group.

- Anti-inflammatory activity: Orally active in reducing edema and hyperalgesia by modulating mast cell activation .

N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide ()

- Structure : A pseudo-ceramide with a branched hydroxypropyl-hydroxyethyl headgroup and dual C16 chains.

- Applications :

- Contrast: The branched hydroxyalkyl substituents enhance lipid bilayer integration, whereas the target compound’s linear amino-oxoethyl group may favor specific protein interactions.

Quinolinyl Alkyl Amides ()

- Examples: N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i) and related derivatives.

- Properties: High melting points (>250°C) due to aromatic quinolinyl groups enhancing crystallinity. Characterized via IR, NMR, and MS, with elemental analysis confirming purity .

Bio-Oil-Derived Hexadecanamide Alkyl Derivatives ()

- Context: Identified in bio-oil from Arthrospira platensis, alongside palmitic acid and oleic acid diethanolamide.

- Applications: Potential as biofuels or surfactants, leveraging their amphiphilic nature.

- Comparison: The lack of a polar headgroup in these derivatives reduces their bioactivity compared to N-(2-amino-2-oxoethyl)-hexadecanamide.

Comparative Data Table

Research Implications and Gaps

- Biological activity: The 2-amino-2-oxoethyl group may enhance interactions with proteins (e.g., PAOX and CA2 in sperm motility ), but direct evidence for the target compound is lacking.

- Synthetic challenges : Analogous compounds in suggest that coupling glycinamide derivatives with long-chain acyl chlorides could synthesize this compound, but purity and yield data are needed.

- Thermal stability: Compared to hydroxyethyl analogs, the amino-oxoethyl group may increase thermal degradation susceptibility, requiring stability studies.

Q & A

Q. What are the recommended methods for solubilizing Hexadecanamide, N-(2-amino-2-oxoethyl)- for in vitro studies?

Methodological Answer: To solubilize the compound, prepare stock solutions in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF). Purge solvents with inert gases (e.g., nitrogen) to prevent oxidation. Solubility ranges are approximately 14–22 mg/mL depending on the solvent. For aqueous studies, dissolve the compound in a minimal volume of organic solvent before diluting with buffered solutions, ensuring compatibility with biological assays .

Q. How can the purity of synthesized Hexadecanamide, N-(2-amino-2-oxoethyl)- be assessed?

Methodological Answer: Use a combination of analytical techniques:

- Infrared (IR) spectroscopy to confirm functional groups (e.g., amide C=O stretch near 1615 cm⁻¹, hydroxyl groups near 3300 cm⁻¹) .

- Gas chromatography (GC) to verify retention time consistency against a reference standard .

- Melting point analysis (expected range: 69–77°C) and halogen/carboxyl value assays to assess physicochemical consistency .

Q. What spectroscopic techniques are effective for structural elucidation of this compound?

Methodological Answer: Prioritize NMR spectroscopy (¹H and ¹³C) to map the alkyl chain, amide, and amino-oxoethyl groups. Mass spectrometry (MS) provides exact molecular weight validation (e.g., predicted mass: ~537.5 g/mol). IR spectroscopy complements these by identifying key functional groups .

Advanced Research Questions

Q. How to resolve discrepancies in reported solubility values of Hexadecanamide derivatives across solvent systems?

Methodological Answer: Contradictions may arise from solvent purity, temperature, or measurement techniques. Standardize protocols by:

Q. What strategies optimize the synthesis of Hexadecanamide derivatives with high enantiomeric purity?

Methodological Answer:

Q. How does structural modification influence biological activity in anti-inflammatory models?

Methodological Answer:

- Introduce functional groups (e.g., hydroxyethyl or benzimidazole moieties) to enhance amphiphilicity or receptor binding.

- Test derivatives in lipopolysaccharide (LPS)-induced macrophage assays to measure TNF-α/IL-6 suppression. Compare results with parent compounds to establish structure-activity relationships (SARs) .

Q. What analytical approaches differentiate isomeric forms of Hexadecanamide derivatives?

Methodological Answer:

- X-ray crystallography resolves absolute stereochemistry.

- Chiral GC or HPLC with cellulose-based columns separates enantiomers.

- Dynamic NMR can detect conformational isomerism in solution .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.